molecular formula C16H11F3O2 B8166220 4-Ethynyl-3-methoxy-3'-(trifluoromethoxy)-1,1'-biphenyl

4-Ethynyl-3-methoxy-3'-(trifluoromethoxy)-1,1'-biphenyl

Cat. No.: B8166220
M. Wt: 292.25 g/mol
InChI Key: UPFZWEXUPNPDMP-UHFFFAOYSA-N
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Description

4-Ethynyl-3-methoxy-3’-(trifluoromethoxy)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of ethynyl, methoxy, and trifluoromethoxy groups in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-3-methoxy-3’-(trifluoromethoxy)-1,1’-biphenyl typically involves several steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction using an ethynyl halide and a palladium catalyst.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethylating agent under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Reagents and conditions vary depending on the specific substitution reaction but may include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydrogenated biphenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex organic molecules.

    Biology: Potential use in the development of pharmaceuticals or as a probe in biochemical studies.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of advanced materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action of 4-Ethynyl-3-methoxy-3’-(trifluoromethoxy)-1,1’-biphenyl would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The ethynyl, methoxy, and trifluoromethoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylbiphenyl: Lacks the methoxy and trifluoromethoxy groups.

    3-Methoxybiphenyl: Lacks the ethynyl and trifluoromethoxy groups.

    3’-(Trifluoromethoxy)biphenyl: Lacks the ethynyl and methoxy groups.

Uniqueness

The presence of all three functional groups (ethynyl, methoxy, and trifluoromethoxy) in 4-Ethynyl-3-methoxy-3’-(trifluoromethoxy)-1,1’-biphenyl makes it unique compared to other biphenyl derivatives

Properties

IUPAC Name

1-ethynyl-2-methoxy-4-[3-(trifluoromethoxy)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O2/c1-3-11-7-8-13(10-15(11)20-2)12-5-4-6-14(9-12)21-16(17,18)19/h1,4-10H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFZWEXUPNPDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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